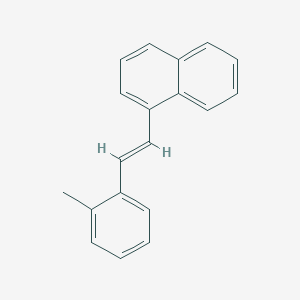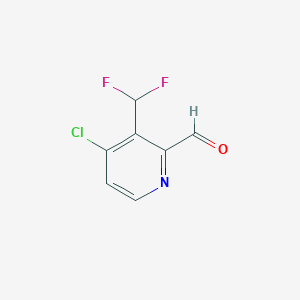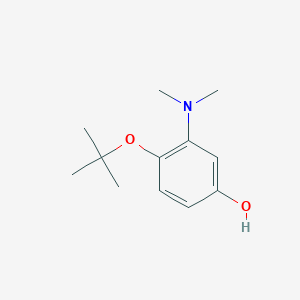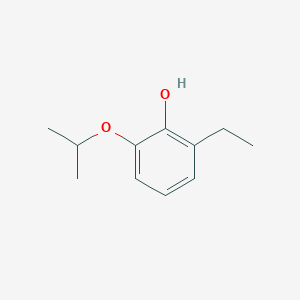
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H2F6N2O It is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with an aldehyde functional group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Bis(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2,6-Bis(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
2,6-Bis(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Bis(trifluoromethyl)pyrimidine: Similar structure but with trifluoromethyl groups at the 2 and 4 positions instead of 2 and 6.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings connected by a single bond, each with a trifluoromethyl group at the 4-position.
Uniqueness: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both trifluoromethyl groups and an aldehyde functional group on a pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C7H2F6N2O |
|---|---|
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
2,6-bis(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H2F6N2O/c8-6(9,10)4-1-3(2-16)14-5(15-4)7(11,12)13/h1-2H |
Clave InChI |
MZRZTEMRPKUXNN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)



![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)


